molecular formula C13H16BNO2S B1439929 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole CAS No. 1073354-91-2

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole

Cat. No. B1439929
M. Wt: 261.2 g/mol
InChI Key: MGOKEBHEDJCRQN-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is a chemical compound with the CAS Number: 1073354-91-2 . It has a molecular weight of 261.15 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)9-5-6-11-10(7-9)15-8-18-11/h5-8H,1-4H3 . This indicates the molecular structure of the compound.

It is a solid at room temperature . The storage temperature is between 2-8°C in an inert atmosphere .

Scientific Research Applications

Microwave-Assisted Synthesis in Heteroaryl-Linked Benzimidazoles

  • Rheault, Donaldson, and Cheung (2009) discussed the convenient access to N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles through microwave-assisted synthesis. This method allows for efficient Suzuki–Miyaura cross-coupling with heteroaryl halides, enabling the creation of a wide range of heteroaryl-substituted benzimidazoles (Rheault, Donaldson, & Cheung, 2009).

Precursor in Semiconducting Polymers

  • Kawashima et al. (2013) developed 5,10-Diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole by direct borylation. This compound was utilized for synthesizing naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole-based donor–acceptor copolymers, highlighting its application in high-performance semiconducting polymers (Kawashima et al., 2013).

Structure and DFT Studies

  • Liao et al. (2022) studied the molecular structure of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole using various spectroscopic techniques and X-ray diffraction. They also conducted Density Functional Theory (DFT) calculations to understand its molecular structure and properties, demonstrating its potential as a substitute material for related compounds (Liao et al., 2022).

Boric Acid Ester Intermediates

  • Huang et al. (2021) focused on the synthesis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, achieved through a three-step substitution reaction. Their work involved confirming the structures of these compounds using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, revealing insights into their physicochemical properties (Huang et al., 2021).

Luminescent Conjugated Polymers

  • Zhu et al. (2007) described the synthesis of highly luminescent conjugated polymers, incorporating the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole moiety. These polymers exhibit brilliant red colors and are soluble in common organic solvents, underscoring their potential in optoelectronic applications (Zhu et al., 2007).

Conformational Analysis and Vibrational Properties Studies

  • Wu et al. (2021) synthesized compounds featuring the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moiety and characterized them through spectroscopy and X-ray diffraction. DFT calculations further elucidated their molecular structures, providing detailed insights into their vibrational properties (Wu et al., 2021).

Safety And Hazards

The compound has a GHS07 pictogram, with a signal word of "Warning" . The hazard statement is H319, which indicates that it causes serious eye irritation . The precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)9-5-6-11-10(7-9)15-8-18-11/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOKEBHEDJCRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674669
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole

CAS RN

1073354-91-2
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FT Hong, MH Norman, KS Ashton… - Journal of Medicinal …, 2014 - ACS Publications
Structure–activity relationship investigations conducted at the 5-position of the N-pyridine ring of a series of N-arylsulfonyl-N′-2-pyridinyl-piperazines led to the identification of a novel …
Number of citations: 13 pubs.acs.org
K Yuan, H Shen, M Zheng, F Xia, Q Li… - Journal of Medicinal …, 2023 - ACS Publications
Prostate cancer (PCa) is a common male cancer with high incidence and mortality, and hormonal therapy as the major treatment for PCa patients is troubled by the inevitable resistance …
Number of citations: 3 pubs.acs.org

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